![molecular formula C22H18 B099996 Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene CAS No. 19399-64-5](/img/structure/B99996.png)
Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene, also known as PCDN, is a polycyclic aromatic hydrocarbon that has been the subject of scientific research due to its unique structure and potential applications in various fields. PCDN has a complex structure with five fused rings and twenty-two carbon atoms, which makes it a challenging compound to synthesize. In
Mechanism Of Action
The mechanism of action of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene is not well understood, but it is believed to involve the interaction of the compound with DNA and other biomolecules. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been shown to bind to DNA and induce structural changes, which may lead to DNA damage and mutations. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has also been shown to interact with proteins and enzymes, which may affect their activity and function.
Biochemical And Physiological Effects
The biochemical and physiological effects of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene are not well studied, but it is believed to have potential toxicity due to its complex structure and potential interaction with DNA and other biomolecules. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been shown to induce DNA damage and mutations in vitro, but its effects in vivo are not well understood. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has also been shown to have potential cytotoxic effects, which may limit its use in certain applications.
Advantages And Limitations For Lab Experiments
The advantages of using Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene in lab experiments include its unique structure and potential applications in various fields. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been shown to have potential use as a fluorescent probe for detecting DNA damage and mutations, as well as in organic electronics such as OLEDs and OPVs. However, the limitations of using Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene in lab experiments include its complex synthesis method, potential toxicity, and limited understanding of its mechanism of action and biochemical and physiological effects.
Future Directions
There are several future directions for research on Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene. One potential direction is to further explore its potential use as a fluorescent probe for detecting DNA damage and mutations. Another direction is to investigate its potential use in organic electronics, such as OLEDs and OPVs, and to develop new methods for synthesizing Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene that are more efficient and scalable. Additionally, further studies are needed to better understand the mechanism of action and potential toxicity of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene, and to explore its potential use in other applications such as drug delivery and imaging.
Synthesis Methods
The synthesis of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene is a complex process that involves multiple steps and requires specialized equipment. One of the most commonly used methods for synthesizing Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cycloadduct. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene can be synthesized by the Diels-Alder reaction of 1,3,5,7-tetraacetyl-2,6-dimethyl-8,9-dihydroxy-1,2,3,4-tetrahydronaphthalene with 1,2,4,5-tetracyanobenzene. The synthesis of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene is challenging due to the high reactivity of the compound, which requires careful control of reaction conditions such as temperature, pressure, and reaction time.
Scientific Research Applications
Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been the subject of scientific research due to its unique structure and potential applications in various fields. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been studied for its potential use as a fluorescent probe for detecting DNA damage and mutations. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has also been investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its high electron affinity and excellent charge transport properties.
properties
CAS RN |
19399-64-5 |
|---|---|
Product Name |
Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene |
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene |
InChI |
InChI=1S/C22H18/c1-3-7-19-15(5-1)9-11-17-13-18-12-10-16-6-2-4-8-20(16)22(18)14-21(17)19/h1-8,13-14H,9-12H2 |
InChI Key |
UTPXWFJGSINFMQ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=C(C=C2C4=CC=CC=C41)C5=CC=CC=C5CC3 |
Canonical SMILES |
C1CC2=CC3=C(C=C2C4=CC=CC=C41)C5=CC=CC=C5CC3 |
synonyms |
5,6,8,9-Tetrahydrodibenz[a,j]anthracene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



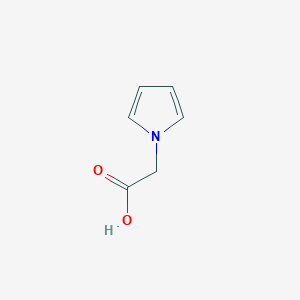
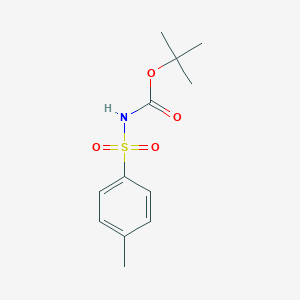
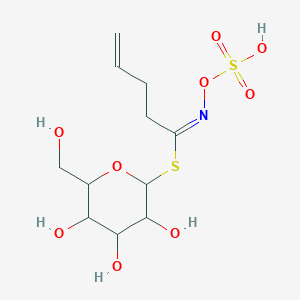
![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)
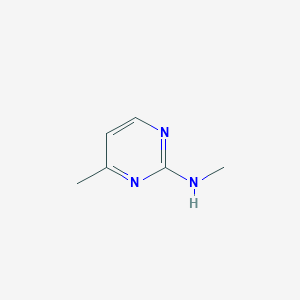
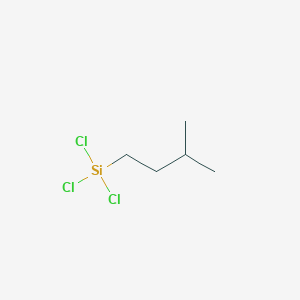
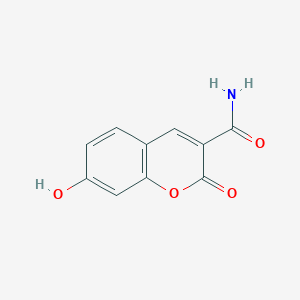
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
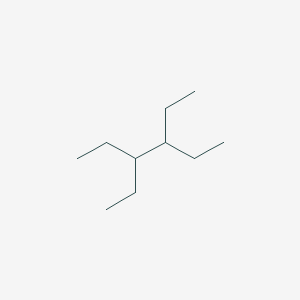
![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)
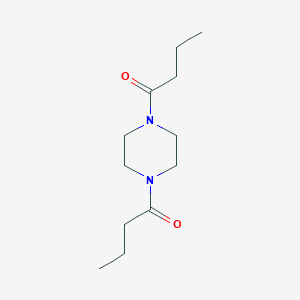
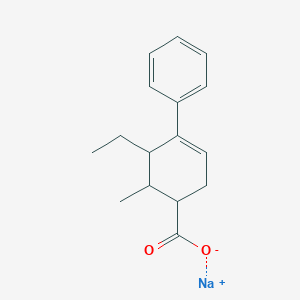
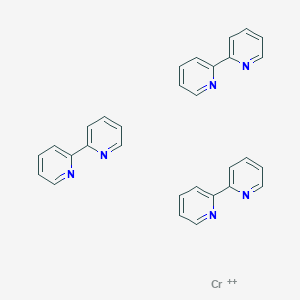
![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)